Cas no 1185017-46-2 (N-{3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl-methyl}ethanamine hydrochloride)
N-{3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl-methyl}ethanamine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine hydrochloride
- N-([3-(METHOXYMETHYL)-1,2,4-OXADIAZOL-5-YL]METHYL)ETHANAMINE HYDROCHLORIDE
- N-{[3-(METHOXYMETHYL)-1,2,4-OXADIAZOL-5-YL]-METHYL}ETHANAMINE HYDROCHLORIDE
- N-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]ethanamine;hydrochloride
- N-((3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl)methyl)ethanamine hydrochloride
- N-{3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl-methyl}ethanamine hydrochloride
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- MDL: MFCD12026791
- Inchi: 1S/C7H13N3O2.ClH/c1-3-8-4-7-9-6(5-11-2)10-12-7;/h8H,3-5H2,1-2H3;1H
- InChI Key: SMPQGAUCXROLMW-UHFFFAOYSA-N
- SMILES: Cl.O1C(CNCC)=NC(COC)=N1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 123
- Topological Polar Surface Area: 60.2
N-{3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl-methyl}ethanamine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N019615-500mg |
N-{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-methyl}ethanamine hydrochloride |
1185017-46-2 | 500mg |
$ 195.00 | 2022-06-03 | ||
| TRC | N019615-1000mg |
N-{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-methyl}ethanamine hydrochloride |
1185017-46-2 | 1g |
$ 315.00 | 2022-06-03 | ||
| TRC | N019615-2000mg |
N-{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-methyl}ethanamine hydrochloride |
1185017-46-2 | 2g |
$ 505.00 | 2022-06-03 | ||
| eNovation Chemicals LLC | Y1262726-5g |
N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine hydrochloride |
1185017-46-2 | 95% | 5g |
$355 | 2023-05-17 | |
| abcr | AB215868-1 g |
N-{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine hydrochloride; 95% |
1185017-46-2 | 1 g |
€137.20 | 2023-07-20 | ||
| abcr | AB215868-5 g |
N-{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine hydrochloride; 95% |
1185017-46-2 | 5 g |
€381.90 | 2023-07-20 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-331020-500 mg |
N-{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-methyl}ethanamine hydrochloride, |
1185017-46-2 | 500MG |
¥812.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-331020-500mg |
N-{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-methyl}ethanamine hydrochloride, |
1185017-46-2 | 500mg |
¥812.00 | 2023-09-05 | ||
| abcr | AB215868-1g |
N-{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine hydrochloride, 95%; . |
1185017-46-2 | 95% | 1g |
€137.20 | 2025-02-17 | |
| abcr | AB215868-5g |
N-{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine hydrochloride, 95%; . |
1185017-46-2 | 95% | 5g |
€381.90 | 2025-02-17 |
N-{3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl-methyl}ethanamine hydrochloride Suppliers
N-{3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl-methyl}ethanamine hydrochloride Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Additional information on N-{3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl-methyl}ethanamine hydrochloride
Professional Introduction to N-{3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl-methyl}ethanamine hydrochloride (CAS No. 1185017-46-2)
N-{3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl-methyl}ethanamine hydrochloride, identified by its CAS number 1185017-46-2, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the class of oxadiazole derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications.
The molecular structure of N-{3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl-methyl}ethanamine hydrochloride incorporates a central oxadiazole ring, which is a heterocyclic compound containing oxygen, nitrogen, and carbon atoms. The presence of the methoxymethyl group at the 3-position of the oxadiazole ring and the amine substituent at the 5-position contributes to its unique chemical properties and reactivity. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for various pharmaceutical formulations and biological studies.
Oxadiazole derivatives have been extensively studied for their pharmacological properties, including antimicrobial, anti-inflammatory, antiviral, and anticancer activities. Recent research has highlighted the potential of oxadiazole-based compounds in targeting specific enzymatic pathways and cellular processes involved in disease progression. For instance, studies have demonstrated that certain oxadiazole derivatives can inhibit the activity of kinases and other enzymes implicated in cancer cell proliferation and survival.
In particular, the amine functional group in N-{3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl-methyl}ethanamine hydrochloride provides a site for further chemical modifications, enabling the development of more complex derivatives with enhanced biological activity. This flexibility has been exploited in drug design to optimize binding affinity and selectivity against target proteins. The methoxymethyl group also serves as a protective group that can be selectively removed under specific conditions, allowing for controlled synthesis and functionalization.
Recent advancements in computational chemistry and molecular modeling have facilitated the design of novel oxadiazole derivatives with improved pharmacokinetic profiles. These computational approaches have helped identify key structural features that contribute to the biological activity of these compounds. For example, studies have shown that the spatial arrangement of the heterocyclic ring and substituents can significantly influence binding interactions with biological targets.
The synthesis of N-{3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl-methyl}ethanamine hydrochloride involves multi-step organic reactions that require precise control over reaction conditions. The use of high-purity starting materials and optimized reaction pathways is crucial to ensure high yield and minimal impurities. Advances in synthetic methodologies have enabled the efficient production of complex oxadiazole derivatives on both laboratory and industrial scales.
The pharmacological evaluation of N-{3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl-methyl}ethanamine hydrochloride has revealed promising results in preclinical studies. These studies have focused on assessing its efficacy against various disease models and identifying potential side effects. The compound has shown particular promise in inhibiting inflammatory responses and modulating immune cell function. Such findings suggest its potential as a lead compound for further development into therapeutic agents.
The development of new drugs often involves a multidisciplinary approach, combining expertise from chemistry, biology, pharmacology, and clinical research. The study of N-{3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl-methyl}ethanamine hydrochloride exemplifies this collaborative effort. Chemists design and synthesize novel compounds based on structural motifs known to exhibit biological activity. Biologists then evaluate these compounds using cell-based assays and animal models to assess their efficacy and safety.
The integration of high-throughput screening technologies has accelerated the discovery process by allowing rapid testing of large libraries of compounds for biological activity. This approach has been instrumental in identifying hits with promising properties for further optimization. The use of automated synthesis platforms has further enhanced efficiency by enabling the rapid generation of diverse chemical scaffolds.
The regulatory approval process for new pharmaceuticals is stringent and requires extensive documentation to demonstrate safety and efficacy. Preclinical data generated from studies using compounds like N-{3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl-methyl}ethanamine hydrochloride are critical for supporting regulatory submissions. These data include toxicology studies to assess potential side effects at various doses.
In conclusion, N-{3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl-methyl}ethanamine hydrochloride (CAS No. 1185017-46-2) represents an exciting area of research with significant potential for therapeutic applications. Its unique structural features make it a valuable scaffold for drug design targeting various diseases. Continued research efforts are needed to fully elucidate its mechanisms of action and develop it into a safe and effective therapeutic agent.
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